molecular formula C18H15Cl3N2O B1207916 Orconazole CAS No. 66778-37-8

Orconazole

Cat. No. B1207916
CAS RN: 66778-37-8
M. Wt: 381.7 g/mol
InChI Key: PBNSEYNKZBMLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ORCONAZOLE

Scientific Research Applications

Antifungal Prophylaxis in Neutropenic Patients

Orconazole, particularly fluconazole and itraconazole, are utilized as antifungal prophylactics in neutropenic patients with hematological malignancies. A meta-analysis comparing the safety and effectiveness of these drugs revealed that itraconazole is more effective in preventing fungal infections but has more adverse effects, limiting its use (Vardakas, Michalopoulos, & Falagas, 2005).

Treatment of Systemic and Superficial Fungal Infections

Orconazole, particularly fluconazole and itraconazole, have been significant in treating opportunistic and endemic fungal infections. Their safety profile is better compared to amphotericin B and ketoconazole. However, issues like treatment difficulty and emerging drug resistance remain concerns (Sheehan, Hitchcock, & Sibley, 1999).

In Vitro Studies and Clinical Efficacy

Fluconazole has shown promise in treating various forms of candidiasis and cryptococcosis, with clinical trials indicating its efficacy in oropharyngeal, esophageal, and disseminated forms of these infections. Its properties, such as metabolic stability and high water solubility, contribute to its therapeutic activity (Grant & Clissold, 1990).

Resistance Mechanisms

There's evidence showing that resistance to azole antifungal agents in Candida albicans, particularly fluconazole, involves specific multidrug transporters. This discovery is crucial for understanding and addressing clinical resistance in treatments (Sanglard et al., 1995).

Influence on Steroid Production

Ketoconazole, an imidazole derivative chemically related to orconazole, has been shown to significantly influence steroid production. This aspect is vital in understanding the broader effects of these compounds beyond their antifungal properties (Sonino, 1987).

Fluconazole Resistance in Cryptococcus Species

A systematic review revealed that prolonged use of fluconazole could lead to resistance in Cryptococcus species, especially in cases of relapsed cryptococcosis. This insight highlights the need for careful use and monitoring of fluconazole resistance (Bongomin, Oladele, Gago, Moore, & Richardson, 2018).

Pharmacology and Clinical Use

Orconazole agents, including fluconazole, itraconazole, voriconazole, and posaconazole, have different pharmacological profiles, drug interactions, and adverse events. Their specific indications and effectiveness against various fungi have been summarized in clinical trials (Zonios & Bennett, 2008).

In Vitro Antifungal Effects

Studies have examined the antifungal effects of fluconazole in vitro, providing insights into its activity against pathogenic fungi and its interaction with fungal cell membranes. This information helps in understanding the drug's mechanism of action and potential efficacy in vivo (Odds, Cheesman, & Abbott, 1986).

properties

CAS RN

66778-37-8

Product Name

Orconazole

Molecular Formula

C18H15Cl3N2O

Molecular Weight

381.7 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C18H15Cl3N2O/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21/h1-9,12,18H,10-11H2

InChI Key

PBNSEYNKZBMLLY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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